molecular formula C17H17FN2O3S B2946258 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946350-39-6

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2946258
CAS RN: 946350-39-6
M. Wt: 348.39
InChI Key: RUXLWEQBEPFOCY-UHFFFAOYSA-N
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Description

“4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1672665-29-0 . It has a molecular weight of 228.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 446.5±45.0 °C at 760 mmHg, and a flash point of 223.8±28.7 °C . It also has a molar refractivity of 52.3±0.4 cm^3, and a molar volume of 161.0±3.0 cm^3 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has focused on the development of novel synthetic methods and the exploration of chemical properties of similar compounds. For instance, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling represents a significant advancement in the synthesis of N-(quinolin-8-yl)benzamide derivatives, highlighting the environmental benefits and high yields of such reactions (Chengcai Xia et al., 2016). This method provides an efficient approach to synthesizing sulfonamide derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals.

Antitumor Activity

Quinoline derivatives, including those structurally related to 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been investigated for their antitumor properties . A study on quinols as novel therapeutic agents revealed that certain quinoline derivatives exhibit potent and selective antitumor activity, particularly against colon, renal, and breast cancer cell lines (J. Berry et al., 2005). These findings underscore the potential of quinoline derivatives in cancer therapy.

In Vitro Antiviral Activity

The anti-influenza virus activity of 4-[(quinolin-4-yl)amino]benzamide derivatives was explored, with certain compounds demonstrating significant inhibitory effects against various influenza virus strains (Chao Zhang et al., 2022). This research highlights the potential of quinoline derivatives as candidates for developing new antiviral agents.

Fluorescence and Imaging Applications

Quinoline derivatives have also been studied for their fluorescent properties and potential applications in imaging. For example, a highly fluorescent chemosensor based on a quinoline derivative showed excellent selectivity and sensitivity for Zn(2+) ions, with potential applications in living cell imaging (Pengxuan Li et al., 2014). Such studies indicate the utility of quinoline derivatives in biochemical sensing and imaging.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXLWEQBEPFOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

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